molecular formula C12H13Cl B589559 5-Chloro-6-(1-cyclohexen-1-yl)-benzene-d4 CAS No. 1336986-06-1

5-Chloro-6-(1-cyclohexen-1-yl)-benzene-d4

Cat. No. B589559
CAS RN: 1336986-06-1
M. Wt: 196.71
InChI Key: ODDPNHYXHXWWBK-DOGSKSIHSA-N
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Description

5-Chloro-6-(1-cyclohexen-1-yl)-benzene-d4, commonly referred to as 5-Chloro-6-cyclohexenylbenzene-d4, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of benzene that has been modified to include a chlorine atom and a cyclohexenyl group. The addition of these two components creates a compound that is useful in a variety of research applications. This article will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-Chloro-6-cyclohexenylbenzene-d4.

Scientific Research Applications

Oxidation Pathways and Formation of Benzene Derivatives

One study explored the low-temperature oxidation of cyclohexane, cyclohexene, and cyclohexa-1,3-diene to identify pathways leading to the formation of benzene derivatives. The research demonstrated different ignition behaviors and oxidation products for these compounds, highlighting the complex chemistry involved in transforming cyclohexane derivatives into benzene under varying conditions (Lemaire, Ribaucour, Carlier, & Minetti, 2001).

Synthesis and Properties of Hexa(spirotetrahydrofuranyl)cyclohexanes

Another study focused on the synthesis and conformational properties of hexa(spirotetrahydrofuranyl)cyclohexanes, which are maximally substituted cyclohexane derivatives. This research provided insights into the conformational preferences of complex cyclohexane derivatives and their potential applications in molecular design and synthesis (Paquette, Tae, Branan, Bolin, & Eisenberg, 2000).

Cyclohexene Hydroconversion

Research on the hydroconversion of cyclohexene using H-ZSM-5 zeolite catalysts revealed insights into the reaction steps involved in transforming cyclohexene into various products, including benzene. The study showed how different catalysts and conditions affect the efficiency of these transformations (Aboul-gheit, Aboul-Fotouh, Abdel-hamid, & Aboul-Gheit, 2006).

Photolysis Reactions Involving Cyclohexene Derivatives

An investigation into the photolysis of 4-chloroaniline derivatives in cyclohexane demonstrated the formation of complex photoproducts, including 5-chloro-2,4'-diaminodiphenyls. This study highlights the potential of light-induced reactions in creating complex molecules from simpler cyclohexene derivatives (Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001).

properties

IUPAC Name

1-chloro-2-(cyclohexen-1-yl)-3,4,5,6-tetradeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-6,8-9H,1-3,7H2/i4D,5D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDPNHYXHXWWBK-DOGSKSIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=CCCCC2)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747328
Record name 2'-Chloro(3',4',5',6'-~2~H_4_)-2,3,4,5-tetrahydro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-(1-cyclohexen-1-yl)-benzene-d4

CAS RN

1336986-06-1
Record name 2'-Chloro(3',4',5',6'-~2~H_4_)-2,3,4,5-tetrahydro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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